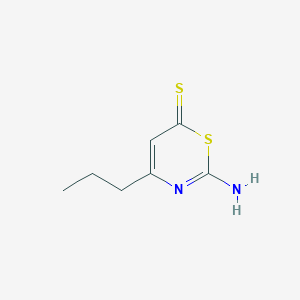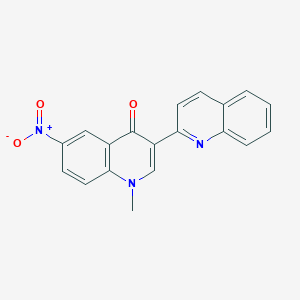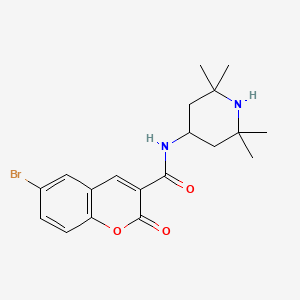
2-Amino-4-propyl-6H-1,3-thiazine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-propyl-6H-1,3-thiazine-6-thione is a heterocyclic compound with the molecular formula C7H10N2S2 and a molecular weight of 186.3 g/mol . This compound features a thiazine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of an amino group and a propyl group attached to the thiazine ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-propyl-6H-1,3-thiazine-6-thione can be achieved through the reaction of thiourea with l-acyl-2-bromoacetylenes in acetic acid (AcOH) in the presence of boron trifluoride etherate (BF3·Et2O) . This method yields 2-amino-4-phenyl (2-thienyl)-1,3-thiazine-6-thiones in high yields. The reaction conditions typically involve moderate temperatures and controlled addition of reagents to ensure high purity and yield of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize production costs. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-propyl-6H-1,3-thiazine-6-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazine derivatives.
Scientific Research Applications
2-Amino-4-propyl-6H-1,3-thiazine-6-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-propyl-6H-1,3-thiazine-6-thione involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The presence of sulfur and nitrogen atoms in the thiazine ring allows for coordination with metal ions, which can influence biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-phenyl-6H-1,3-thiazine-6-thione
- 2-Amino-4-thienyl-6H-1,3-thiazine-6-thione
- 2-Amino-4-methyl-6H-1,3-thiazine-6-thione
Uniqueness
2-Amino-4-propyl-6H-1,3-thiazine-6-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The propyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.
Properties
Molecular Formula |
C7H10N2S2 |
|---|---|
Molecular Weight |
186.3 g/mol |
IUPAC Name |
2-amino-4-propyl-1,3-thiazine-6-thione |
InChI |
InChI=1S/C7H10N2S2/c1-2-3-5-4-6(10)11-7(8)9-5/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
YDCLTKDZGVNKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=S)SC(=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-cyclohexyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-oxo-7-phenyl-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B11088720.png)
![4-butoxy-N-[2-(3,4-dichlorophenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11088722.png)


![1,1-Dioxidotetrahydrothiophen-3-yl [(4-fluorophenyl)carbonyl]carbamate](/img/structure/B11088735.png)

![(1E)-1-(4-ethoxybenzylidene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B11088751.png)

![5-{[4-(Benzyloxy)phenoxy]methyl}-4-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B11088759.png)




![12-(2,4-dimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11088781.png)
